molecular formula C14H19NO3S B2563139 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethylacetamide CAS No. 459413-84-4

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethylacetamide

Cat. No.: B2563139
CAS No.: 459413-84-4
M. Wt: 281.37
InChI Key: KDUOBOOPMUHOOQ-UHFFFAOYSA-N
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethylacetamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group and a phenethylacetamide group . The exact structure and its analysis are not available in the retrieved sources.

Mechanism of Action

This compound acts as a GIRK channel activator . GIRK channels are a family of inward-rectifying potassium channels that are key effectors in GPCR signaling pathways .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-12(16)15(14-8-10-19(17,18)11-14)9-7-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUOBOOPMUHOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC1=CC=CC=C1)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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